molecular formula C18H23FN2O3 B2759581 N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361712-90-3

N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2759581
CAS RN: 2361712-90-3
M. Wt: 334.391
InChI Key: CMEBWOCHVCGMEY-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. The purpose of

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves its selective binding to the dopamine D2 receptor in the brain. This binding results in the modulation of the receptor's activity, leading to changes in dopamine signaling in the brain. Specifically, N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to act as a partial agonist at the dopamine D2 receptor, meaning that it can both activate and inhibit the receptor's activity depending on the level of endogenous dopamine present in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide are largely dependent on its selective binding to the dopamine D2 receptor in the brain. Studies have shown that this compound can modulate dopamine signaling in the brain, leading to changes in behavior and cognition. Specifically, N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to enhance working memory and attention in animal models, suggesting its potential use as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to selectively modulate dopamine signaling in the brain and study the effects on behavior and cognition. However, one limitation of this compound is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the dopamine D2 receptor. Additionally, the long-term effects of N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide on the brain and behavior are not well understood, and further research is needed to fully elucidate its potential as a tool compound in neuroscience research.

Future Directions

There are several future directions for research on N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is to further investigate its effects on dopamine signaling in the brain and its potential use as a cognitive enhancer. Additionally, more research is needed to fully understand the long-term effects of this compound on the brain and behavior. Finally, further studies are needed to fully elucidate the potential of N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide as a tool compound in neuroscience research and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction between 4-fluoroanisole and N-methyl-4-piperidone in the presence of a base. The resulting intermediate is then reacted with acryloyl chloride to form the final product. This synthesis method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use as a tool compound in neuroscience research. Specifically, this compound has been used to study the role of the dopamine D2 receptor in the brain. It has been shown to selectively bind to the dopamine D2 receptor and modulate its activity, making it a valuable tool for studying the function of this receptor in the brain.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c1-3-17(22)21-10-8-14(9-11-21)18(23)20(2)12-13-24-16-6-4-15(19)5-7-16/h3-7,14H,1,8-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEBWOCHVCGMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)F)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide

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